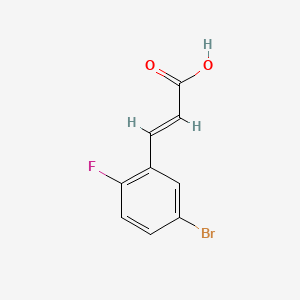5-Bromo-2-fluorocinnamic acid
CAS No.: 202865-71-2
Cat. No.: VC7876169
Molecular Formula: C9H6BrFO2
Molecular Weight: 245.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 202865-71-2 |
|---|---|
| Molecular Formula | C9H6BrFO2 |
| Molecular Weight | 245.04 g/mol |
| IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
| Standard InChI Key | ROTBALNVXDGIQY-DAFODLJHSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)/C=C/C(=O)O)F |
| SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F |
Introduction
Structural and Molecular Characteristics
Chemical Structure
5-Bromo-2-fluorocinnamic acid consists of a cinnamic acid backbone () with substituents at positions 2 (fluorine) and 5 (bromine) on the aromatic ring (Figure 1). The trans () configuration is predominant due to steric and electronic factors .
Molecular Formula:
Molecular Weight: 245.05 g/mol
IUPAC Name: ()-3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid
Spectroscopic Data
-
IR Spectrum: Key peaks include (2500–3000 cm), (1680–1700 cm), and aromatic (550–650 cm) .
-
Mass Spectrum: Molecular ion peak at 243.95 (M) with fragments corresponding to (79/81) and (45) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation between 5-bromo-2-fluorobenzaldehyde and malonic acid in the presence of a catalytic base (e.g., pyridine) :
Alternative methods include palladium-catalyzed cross-coupling reactions, though these are less commonly reported .
Key Precursors
-
5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5): A critical intermediate with commercial availability .
-
Malonic acid: Facilitates the elongation of the carbon chain via decarboxylation .
Physicochemical Properties
Physical Properties
Chemical Properties
-
Reactivity:
Applications in Research and Industry
Pharmaceutical Intermediates
-
Serves as a precursor for fluorinated drug candidates, leveraging the metabolic stability imparted by fluorine .
-
Used in synthesizing inhibitors of lignin polymerization (e.g., β-fluoroconiferin) .
Material Science
-
Incorporated into liquid crystals and coordination polymers due to its planar structure and halogen bonding capabilities .
Biodegradation Studies
-
Microbial degradation pathways for fluorocinnamic acids have been explored, highlighting potential environmental persistence .
| Hazard Category | GHS Code | Signal Word |
|---|---|---|
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Respiratory Irritation | H335 | Warning |
Ecological and Regulatory Considerations
Environmental Impact
-
Bioaccumulation: Low potential due to moderate log (~2.28) .
-
Mobility: Limited soil penetration owing to low water solubility .
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume